N-(3-butoxyphenyl)acetamide
Description
Significance of Acetamide (B32628) Derivatives in Chemical Biology and Medicinal Chemistry
The acetamide functional group is a cornerstone in the fields of chemical biology and medicinal chemistry due to its versatile chemical properties and prevalence in biologically active molecules. nih.gov Acetamide derivatives are recognized as important scaffolds in drug discovery and are found in numerous small-molecule drugs. nih.gov Their importance stems from several key attributes:
Diverse Biological Activities : Research has demonstrated that acetamide derivatives possess a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, antioxidant, anticonvulsant, and analgesic properties. nih.govsmolecule.comrasayanjournal.co.in For instance, certain indole-3-acetamides have been synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents. nih.gov
Synthetic Versatility : The acetamide group can be synthesized through various reliable methods, such as the reaction of an amine with an acyl chloride or anhydride. rasayanjournal.co.in This synthetic accessibility allows chemists to create large libraries of structurally diverse derivatives for screening and optimization in drug development programs.
Role as Synthetic Intermediates : Beyond their own potential bioactivity, acetamide derivatives serve as crucial building blocks in organic synthesis. They can be chemically modified to produce more complex molecules with desired therapeutic or material properties.
Pharmacokinetic Modulation : The acetamide moiety can be incorporated into drug candidates to fine-tune their pharmacokinetic properties. Researchers have used acetamide structures to create prodrugs, aiming to improve absorption, distribution, metabolism, and excretion profiles of therapeutic agents. smolecule.com
Historical Context of N-(3-Butoxyphenyl)acetamide Research Trajectories
A detailed, specific research history for this compound is not extensively documented in publicly available scientific literature. However, its research trajectory can be understood within the broader context of investigations into substituted phenyl acetamides. The scientific exploration of this class of compounds has generally followed structure-activity relationship (SAR) studies, where researchers systematically modify different parts of the molecular scaffold to observe the effects on chemical and biological properties.
Research into closely related compounds provides insight into the potential historical and ongoing interest in this molecular framework:
Haloacetamide Derivatives : The study of related haloacetamides, such as 2-Bromo-N-(3-butoxyphenyl)acetamide, grew out of environmental science, where they were identified as disinfection byproducts in water. Subsequent research focused on their chemical reactivity and potential as synthetic building blocks and biologically active molecules.
Pharmaceutical Development : Derivatives like 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide (also known as Evenamide) are the subject of contemporary research. Evenamide is being investigated as a glutamate (B1630785) modulator that acts by inhibiting voltage-gated sodium channels, with potential applications in treating neurological conditions like schizophrenia. nih.govcymitquimica.com
Materials Science : Other related compounds, such as 2-(4-butoxyphenyl)-N-hydroxyacetamide, have been explored in materials science. This compound was used as an efficient preadsorber on mesoporous TiO2 electrodes to enhance the performance of dye-sensitized solar cells. acs.org
Scope and Research Objectives for this compound Studies
The scope of research involving this compound and its derivatives is primarily focused on organic synthesis, medicinal chemistry, and materials science. Based on studies of analogous compounds, the key research objectives for this compound can be outlined as follows:
Development of Novel Therapeutic Agents : A primary objective is the synthesis and evaluation of this compound derivatives as potential drug candidates. Research aims to discover new compounds with enhanced efficacy and selectivity for various biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. nih.gov
Investigation of Structure-Activity Relationships (SAR) : A fundamental goal is to understand how the structural features of this compound and its analogs influence their biological activity. By systematically altering the butoxy, phenyl, and acetamide components, researchers can identify key molecular interactions that govern a compound's function.
Application as a Synthetic Building Block : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Research objectives include developing efficient synthetic routes that utilize this compound to construct novel chemical entities for various applications. rasayanjournal.co.in
Exploration in Materials Science : Drawing from research on related compounds, a potential objective is to investigate the utility of this compound in the development of new materials. acs.org This could involve studying its properties for applications in electronics, polymer chemistry, or surface modification. acs.org
Research Findings and Data
While specific research data for this compound is sparse, studies on its positional isomer, N-(4-butoxyphenyl)acetamide, and a closely related derivative provide valuable insights into the properties of this class of compounds.
Crystallographic Data of N-(4-butoxyphenyl)acetamide
The crystal structure of the related compound N-(4-butoxyphenyl)acetamide has been determined, providing precise information about its solid-state conformation. nih.gov
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a=10.5164 Å, b=9.8032 Å, c=10.9034 Å |
| α=90.00°, β=95.691°, γ=90.00° | |
| Source | Crystallography Open Database (COD) |
Table 1: Crystallographic data for N-(4-butoxyphenyl)acetamide, a positional isomer of the title compound. nih.gov
Biological Activity of an Indole Derivative
A study on indole-3-acetamide (B105759) derivatives included the synthesis and biological evaluation of N-(4-butoxyphenyl)-2-(1H-indol-3-yl)acetamide. This compound was tested for its ability to inhibit the α-amylase enzyme, a target in diabetes research, and for its antioxidant properties. nih.gov
| Activity Assay | IC₅₀ Value (μM) | Standard Drug (IC₅₀ Value) |
| α-Amylase Inhibition | 1.09 ± 0.11 | Acarbose (B1664774) (0.92 ± 0.40 μM) |
| DPPH Radical Scavenging | 1.06 ± 0.05 | Ascorbic Acid (0.45 ± 0.12 μM) |
| ABTS Radical Scavenging | 0.94 ± 0.21 | Ascorbic Acid (0.52 ± 0.09 μM) |
Table 2: In vitro biological activity of N-(4-butoxyphenyl)-2-(1H-indol-3-yl)acetamide, a derivative of the butoxyphenyl acetamide scaffold. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
55792-53-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-15-12-7-5-6-11(9-12)13-10(2)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
RESWNIAVSXLLNZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 3 Butoxyphenyl Acetamide
Established Synthetic Pathways for N-(3-Butoxyphenyl)acetamide
The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of the ether linkage or the amide bond as the key bond-forming step.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a prominent and widely used method for preparing ethers, including this compound. wvu.edumasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.compw.live
Two primary retrosynthetic disconnections are considered for this approach:
Route A: Etherification of a phenolic precursor. This is the most direct application of the Williamson synthesis for this target molecule. The synthesis starts with N-(3-hydroxyphenyl)acetamide, the meta-isomer of paracetamol. The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding sodium phenoxide. libretexts.orgchegg.com This phenoxide ion then acts as a nucleophile, attacking an n-butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The SN2 displacement of the halide results in the formation of the ether bond and yields this compound. scribd.comdesklib.com For optimal results in an SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org
Route B: Acetylation of an ether-containing aniline (B41778). An alternative strategy involves first synthesizing the key intermediate, 3-butoxyaniline (B1281059). This can also be prepared via a Williamson ether synthesis, starting from 3-aminophenol (B1664112). The phenolic group of 3-aminophenol is deprotonated, and the resulting phenoxide reacts with an n-butyl halide. cuni.cz Once 3-butoxyaniline is obtained, it undergoes N-acetylation. This is typically achieved by reacting the aniline with acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct, to furnish the final this compound.
Table 1: Key Reactions in Williamson Ether Synthesis Approaches
| Route | Starting Material | Key Reagents | Key Intermediate | Final Step |
|---|---|---|---|---|
| A | N-(3-hydroxyphenyl)acetamide | 1. Base (e.g., NaOH, NaH) 2. n-Butyl halide (e.g., 1-bromobutane) | Sodium 3-acetamidophenolate | N/A (Direct synthesis) |
Alternative Synthetic Routes and Precursor Utilization
Beyond the Williamson synthesis, other methods can be employed, often involving different bond-forming strategies or precursors.
One major alternative is direct amidation , which focuses on forming the amide bond as the final step. This involves coupling 3-butoxyaniline with acetic acid or its derivatives. To facilitate this reaction, which can be inefficient on its own, coupling agents are often used. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. nih.govacs.orgevitachem.com The reaction typically proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Another modern approach involves the amination of aryltriazenes . A reported metal-free method describes the synthesis of N-arylacetamides by reacting aryltriazenes with acetonitrile (B52724) in the presence of an ionic liquid. arabjchem.org This strategy could potentially be adapted for the synthesis of this compound from a corresponding triazene (B1217601) precursor.
Strategies for this compound Derivative Synthesis
The structure of this compound allows for extensive derivatization to explore structure-activity relationships for various applications. Modifications can be made to the aromatic ring, the butoxy chain, or the acetamide (B32628) group.
Introduction of Varied Substituents for Structural Modification
The synthesis of derivatives often begins with a halogenated version of the parent molecule, which serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions.
A key intermediate for derivatization is 2-bromo-N-(3-butoxyphenyl)acetamide . This compound is synthesized by reacting 3-butoxyaniline with bromoacetyl chloride. The bromine atom in this derivative is a good leaving group and can be readily displaced by various nucleophiles to create diverse structures.
Further structural modifications can be achieved through various reaction types:
Nucleophilic Substitution: The bromine atom on 2-bromo-N-(3-butoxyphenyl)acetamide can be substituted by other nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Cross-Coupling Reactions: Halogenated derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could introduce new aryl or heteroaryl groups, while a Sonogashira coupling with a terminal alkyne could install an alkynyl substituent. nih.gov
Multicomponent Reactions: Complex derivatives can be assembled in a single step. For example, indole-3-acetamides bearing a butoxyphenyl group have been synthesized through a one-pot reaction of indole-3-acetic acid, a coupling agent, and the appropriate aniline. nih.govacs.org
Cyclization Reactions: The functional groups on this compound or its derivatives can be used to construct new rings. For instance, the oxadiazole ring in N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is formed from hydrazine (B178648) derivatives and carboxylic acids. smolecule.com
Functional Group Interconversions and Advanced Chemical Transformations
Functional group interconversion (FGI) is a key strategy in synthetic organic chemistry that involves converting one functional group into another. wikipedia.orgscribd.comslideshare.net This allows for the synthesis of target molecules that may not be directly accessible.
For this compound and its derivatives, several FGIs can be envisioned:
Amide Transformations: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 3-butoxyaniline. Conversely, the amide nitrogen can participate in further reactions after deprotonation.
Ether Cleavage/Oxidation: The butoxy group is generally stable, but under harsh acidic conditions (e.g., HBr), the ether can be cleaved. The butoxy group may also be susceptible to oxidation at the benzylic-like position under specific conditions to form alcohols or aldehydes. smolecule.com
Reduction/Oxidation of Derivatives: The derivative 2-bromo-N-(3-butoxyphenyl)acetamide can undergo reduction of the bromine atom to yield this compound or oxidation to form other derivatives. The reduction of the bromine can be achieved with agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
Transformations on the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered.
Advanced chemical transformations, such as asymmetric hydrogenation, can be used to create chiral derivatives if a prochiral double bond is introduced into the molecule. ub.edunih.gov For example, if a derivative containing an N-acyl enamine moiety were synthesized, it could potentially undergo rhodium-catalyzed asymmetric hydrogenation to yield chiral amino acid-like structures. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,1'-Carbonyldiimidazole (CDI) |
| 1-Bromobutane |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Iodobutane |
| 2-Bromo-N-(3-butoxyphenyl)acetamide |
| 3-Aminophenol |
| 3-Butoxyaniline |
| Acetic anhydride |
| Acetyl chloride |
| Lithium aluminum hydride (LiAlH4) |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| This compound |
| N-(3-hydroxyphenyl)acetamide |
| N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide |
| Resorcinol |
| Sodium borohydride (NaBH4) |
In Vitro Biological Activity and Mechanistic Investigations of N 3 Butoxyphenyl Acetamide and Its Analogues
Enzymatic Inhibition Studies
The ability of N-(3-butoxyphenyl)acetamide analogues to inhibit or modulate the activity of specific enzymes has been a subject of scientific investigation. These studies provide insights into the potential mechanisms of action and therapeutic applications of this class of compounds.
Derivatives of this compound have been evaluated for their capacity to inhibit cholinesterase enzymes, which are critical targets in neurodegenerative diseases.
One study investigated a series of N-(3-Hydroxyphenyl)benzamide derivatives, which are structural analogues. These compounds were subjected to enzyme inhibition assays against both butyrylcholinesterase and acetylcholinesterase researchgate.net.
Another investigation focused on a thiazole (B1198619) analogue, 2-(3,4-dimethoxyphenyl)-N-(4-(4-(4-(pyrrolidin-1-yl)butoxy)phenyl)thiazol-2-yl)acetamide. This compound was identified as an acetylcholinesterase (AChE) inhibitor, demonstrating a half-maximal inhibitory concentration (IC50) of 0.66 µM against human AChE.
Table 1: Acetylcholinesterase Inhibitory Activity of an this compound Analogue
| Compound Name | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)-N-(4-(4-(4-(pyrrolidin-1-yl)butoxy)phenyl)thiazol-2-yl)acetamide | Acetylcholinesterase (AChE) | 0.66 |
Lipoxygenases (LOX) are enzymes involved in inflammatory pathways, making them a target for anti-inflammatory drug discovery. Analogues of this compound have shown inhibitory activity against these enzymes.
Specifically, the compound 2-(4-Butoxy-phenyl)-N-hydroxy-acetamide, also known as Bufexamac (B1668035), has been studied for its effect on 5-lipoxygenase (5-LOX). In one assay using rat basophilic leukemia cells, it demonstrated an IC50 value of 129 nM bindingdb.org. A separate assay measuring the production of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in bovine polymorphonuclear leukocytes reported an IC50 of 35.0 µM bindingdb.org.
Additionally, a study on N-(3-Hydroxyphenyl)benzamide derivatives included screening for lipoxygenase inhibition, although the specific inhibitory concentrations for the active compounds were not detailed in the available summary researchgate.net.
Table 2: 5-Lipoxygenase Inhibitory Activity of an this compound Analogue
| Compound Name | Assay Description | Target Species | IC50 | Source |
|---|---|---|---|---|
| 2-(4-Butoxy-phenyl)-N-hydroxy-acetamide (Bufexamac) | Inhibition in rat basophilic leukemia cells (RBL-1) | Rat | 129 nM | bindingdb.org |
| 2-(4-Butoxy-phenyl)-N-hydroxy-acetamide (Bufexamac) | Inhibition of 5-HETE and LTB4 production | Bovine | 35.0 µM | bindingdb.org |
Inhibitors of α-amylase can modulate carbohydrate metabolism, which is relevant in the context of type 2 diabetes. Research has been conducted on indole-based analogues of this compound for this activity.
A study synthesizing twenty-four different indole-3-acetamides found that these compounds displayed a range of good to moderate inhibition against the α-amylase enzyme, with IC50 values between 1.09 ± 0.11 and 2.84 ± 0.1 μM acs.org. One specific analogue, N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide, was reported to have an IC50 value of 2.6 ± 0.09 μM, compared to the standard acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM) acs.orgresearchgate.net.
Table 3: α-Amylase Inhibitory Activity of an this compound Analogue
| Compound Name | Target Enzyme | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Source |
|---|---|---|---|---|
| N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide | α-Amylase | 2.6 ± 0.09 | 0.92 ± 0.4 | acs.orgresearchgate.net |
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for managing infections by ureolytic bacteria, such as Helicobacter pylori nih.gov. Common classes of urease inhibitors include compounds that can interact with the nickel ions in the enzyme's active site, such as hydroxamates and phosphoramidates nih.govnih.gov. While extensive research exists on various urease inhibitors, studies specifically detailing the in vitro urease inhibitory activity of this compound or its direct analogues are not prominently featured in the reviewed scientific literature.
The p70S6 kinase (S6K1) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival by regulating protein synthesis cellsignal.com. It is a downstream component of the PI3K/mTOR signaling pathway, which is often dysregulated in diseases like cancer and tuberous sclerosis cellsignal.comnih.gov. The activation of p70S6 kinase is controlled by multiple phosphorylation events, and its inhibition is a therapeutic strategy being explored for various conditions cellsignal.com. However, literature specifically documenting the direct modulation or inhibition of p70S6 kinase by this compound or its close analogues is not available in the reviewed sources.
Urease Inhibition
Receptor and Ion Channel Modulation
Analogues of this compound have been found to modulate the activity of various cell surface receptors and ion channels, indicating a broader range of potential biological effects.
Research suggests that 2-Bromo-N-(3-butoxyphenyl)acetamide, a halogenated analogue, has the potential to modulate receptor activity, which may influence cellular signaling pathways involved in cancer progression .
More specific activity has been identified for other analogues. The compound 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide, known as Evenamide (NW-3509), acts as an inhibitor of voltage-gated sodium channels google.com. This modulation helps regulate excess synaptic glutamate (B1630785). Furthermore, a patent describes related substituted 2-[2-(phenyl) ethylamino] alkaneamide derivatives as modulators of sodium and/or calcium channels google.com. Specifically, the compound 2-[2,2-difluoro-2-(3-butoxyphenyl)-ethylamino]-N,N-dimethyl-acetamide is mentioned for its role in inhibiting N-type calcium channels google.com.
Another analogue, 5-(1-((2-Butoxyphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, has been identified in studies related to the inhibition of SLACK potassium channels.
G Protein-Coupled Receptor (GPCR) Interactions (e.g., Chemoattractant Activity)
G Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane proteins that play crucial roles in cellular signaling. A key function mediated by certain GPCRs is chemotaxis, the directed movement of cells in response to a chemical stimulus. Formyl Peptide Receptors (FPRs), such as FPR1 and the FPR-like receptors FPRL1 and FPRL2, are GPCRs that are highly expressed on phagocytic leukocytes and mediate chemoattractant responses. nih.govunifi.it
Research into novel agonists for these receptors has explored various chemical scaffolds. One such investigation focused on a series of pyridazin-3(2H)-one derivatives, which require an acetamide (B32628) side chain for their biological activity. nih.gov Within this series, compounds featuring an aryl group at the end of the acetamide chain were synthesized and evaluated for their ability to interact with FPRs. A notable analogue, N-(4-Butoxyphenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , demonstrated activity as an agonist for FPR1 receptors. nih.gov Studies using HL-60 cells transfected with FPRs showed that such agonists could trigger intracellular calcium mobilization, a key signaling event downstream of receptor activation, and induce chemotaxis in human neutrophils. nih.gov The activity of these compounds is critically influenced by the presence of lipophilic substituents on the terminal aryl ring, highlighting the specific structural requirements for interaction with these chemoattractant GPCRs. nih.gov
Calcium Channel Modulation (e.g., Cav2.2, KCNT1 channel)
Voltage-gated calcium channels are critical for regulating calcium influx into cells, which in turn controls a wide range of physiological processes, including neurotransmitter release. nih.gov These channels, particularly the N-type (Cav2.2) and T-type (Cav3.x) subfamilies, have become important targets for therapeutic intervention in neurological disorders like pain and epilepsy. google.comnih.gov
The phenylacetamide chemical structure is a key feature in several classes of calcium channel modulators. nih.gov A patent for substituted 2-[2-(phenyl)ethylamino]alkaneamide derivatives describes them as active modulators of sodium and/or calcium channels. google.com This patent specifically identifies a 2-[2-(3-Butoxyphenyl)-ethylamino]... derivative as a representative compound of the invention, intended for treating a range of pathologies, including pain. google.com The document highlights that blockers of N-type calcium channels (Cav2.2) have demonstrated effectiveness in animal models of neuropathic and inflammatory pain. google.com
Furthermore, other classes of phenylacetamides have been developed as potent and selective T-type calcium channel antagonists. nih.gov These compounds have shown efficacy in rodent models by modifying sleep architecture, a process where thalamocortical T-type channels play an important role. nih.gov The development of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as selective T-type calcium channel blockers further underscores the importance of the acetamide core in designing molecules that interact with these ion channels. nih.gov
Purinoceptor Interactions (e.g., P2Y purinoceptor 14)
Purinergic receptors are another major class of signaling proteins, divided into P1 receptors for adenosine (B11128) and P2 receptors for nucleotides like ATP, ADP, UTP, and UDP. nih.gov The P2Y receptor subfamily consists of eight distinct GPCRs. nih.gov Among these, the P2Y purinoceptor 14 (P2Y14) is of particular interest. It is potently activated by UDP and a class of carbohydrates, namely UDP-sugars such as UDP-glucose. elifesciences.orgwikipedia.org
The P2Y14 receptor is implicated in a variety of biological processes, particularly those related to the immune system and inflammation. elifesciences.orgwikipedia.org It is known to be involved in the regulation of hematopoietic stem cells and can modify cellular responses to stress, such as senescence. nih.gov P2Y14 signaling can also influence the proliferation of certain cell types, including glioma cells. nih.gov Given its role in modulating immune and inflammatory pathways, the P2Y14 receptor is considered a drug target. elifesciences.org While direct studies on this compound are not available, the receptor is known to be a target for various small molecule antagonists, with binding affinities reported in the nanomolar range for some compounds. bindingdb.org This indicates that synthetic ligands, potentially including acetamide derivatives, can be designed to interact with and modulate the function of this purinergic receptor.
Odorant Receptor Binding
The sense of smell is mediated by odorant receptors (ORs), which in insects represent a unique family of ligand-gated ion channels. nih.govfrontiersin.org These receptors typically form heteromeric complexes composed of a highly conserved OR co-receptor (Orco) and a more variable, non-conserved OR subunit that confers specificity for particular odorants. ijbs.com The Orco subunit itself functions as a non-selective cation channel and is a key component in the majority of olfactory receptor neurons. nih.gov
Cellular and Molecular Responses
Beyond receptor interactions, the biological investigation of this compound and its analogues extends to their effects on fundamental cellular processes, including proliferation and responses to oxidative stress.
Anti-proliferative Effects in Cell Cultures
The search for novel anti-cancer agents has led to the evaluation of a wide range of chemical structures for their ability to inhibit the growth of cancer cells. Analogues of this compound have shown significant anti-proliferative activity in various cancer cell lines.
Specifically, 2-Bromo-N-(3-butoxyphenyl)acetamide , a halogenated analogue, was found to possess significant cytotoxic effects. Its activity was tested against several human cancer cell lines, where it induced cell cycle arrest and reduced proliferation. The compound demonstrated notable efficacy against colon cancer cells (DLD-1 and HCT116) and breast cancer cells (MCF-7), with IC50 values—the concentration required to inhibit 50% of cell growth—ranging from 5 to 15 µM.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| DLD-1 | Colon | 5 |
| MCF-7 | Breast | 12 |
| HCT116 | Colon | 15 |
Other related acetamide-containing heterocyclic structures, such as 3-vinyl-β-lactams, have also been designed as potential tubulin polymerization inhibitors and have shown potent antiproliferative effects in breast cancer cells, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.netnih.gov These findings collectively suggest that the acetamide scaffold is a promising feature for the development of new anti-proliferative agents.
Antioxidant Activity (e.g., ABTS radical scavenging, ROS/NO production in macrophages)
Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to chain reactions that may damage cells. The antioxidant capacity of a compound can be evaluated using various in vitro assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable ABTS radical cation (ABTS•+), causing a decolorization that can be measured spectrophotometrically. nih.gov
Studies on acetamide derivatives have confirmed their potential as antioxidants. nih.gov An indole-acetamide analogue, N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide , was evaluated for its antioxidant properties and demonstrated potent scavenging of ABTS radicals. nih.govacs.org
| Assay | IC50 (µM) |
|---|---|
| ABTS Radical Scavenging | 0.35 ± 0.1 |
| DPPH Radical Scavenging | 0.81 ± 0.25 |
In addition to direct radical scavenging, the antioxidant effects of these compounds have been assessed in cellular models. Macrophages, when stimulated with agents like lipopolysaccharide (LPS), can produce reactive oxygen species (ROS) and nitric oxide (NO) as part of the inflammatory response. nih.gov Overproduction of these species can contribute to oxidative stress. A study on a series of newly synthesized acetamide derivatives found that they could reduce the production of ROS and NO in stimulated J774.A1 macrophage cells, indicating a potential anti-inflammatory effect linked to their antioxidant properties. nih.gov
Immunoregulatory Effects (e.g., Interleukin-2 production suppression)
Based on available scientific literature, there is currently no direct evidence detailing the immunoregulatory effects of this compound or its close analogues, specifically concerning the suppression of Interleukin-2 (IL-2) production. IL-2 is a critical cytokine that plays a pivotal role in the proliferation and differentiation of T-cells, and its modulation is a key area of immunological research. biosynth.com Studies on various other compounds have shown that suppression of IL-2 can occur through different mechanisms, such as the inhibition of signaling pathways within lymphocytes or through the action of suppressor cells. nih.gov However, specific studies linking this compound to these processes have not been identified in the current body of research. Further investigation would be required to determine if this compound or its derivatives possess any activity in modulating IL-2 production or other immune functions.
Interactions with Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both normal physiological processes and pathological conditions. mdpi.comwikipedia.org An imbalance in the activity of MMPs is associated with diseases such as arthritis and cancer, making MMP inhibitors a subject of significant therapeutic interest. mdpi.comwikipedia.org
While direct studies on this compound are limited, research into its analogues provides insight into potential interactions with MMPs. One such analogue, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide (3-B2) , has been investigated for its effects on MMP expression in chondrosarcoma cell lines (OUMS-27) stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine known to induce MMP production.
The findings demonstrated that compound 3-B2 was able to down-regulate the mRNA expression of both MMP-3 and MMP-13 without exhibiting significant cytotoxicity. This suggests that acetamide derivatives may have the potential to modulate the activity of key metalloproteinases involved in cartilage degradation.
Table 1: Effect of Analogue 3-B2 on MMP Expression
| Compound | Target Cells | Treatment | Effect on MMP Expression | Reference |
|---|---|---|---|---|
| 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide (3-B2) | OUMS-27 Chondrosarcoma Cells | IL-1β induced | Down-regulated mRNA of MMP-3 and MMP-13 |
Cellular Response to Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.govfrontiersin.org This imbalance can lead to cellular damage and is implicated in a variety of diseases. nih.govfrontiersin.org Antioxidant compounds can mitigate oxidative stress by scavenging free radicals. nih.gov
The antioxidant potential of analogues of this compound has been explored. A study on a series of indole-3-acetamides, including the analogue N-(4-butoxyphenyl)-2-(1H-indol-3-yl)acetamide (11) , evaluated their ability to scavenge free radicals using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govresearchgate.net
The results indicated that these compounds possess significant antioxidant activity. nih.govresearchgate.net The study highlighted that substitutions on the phenyl ring, such as halogen groups, could enhance the antioxidant properties compared to methyl or methoxy (B1213986) groups. acs.org
Table 2: In Vitro Antioxidant Activity of Analogue N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide (11)
| Compound | Assay | IC₅₀ (μM) | Standard (Ascorbic Acid) IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide (11) | DPPH Radical Scavenging | 1.95 ± 0.09 | 0.85 ± 0.05 | nih.govresearchgate.net |
| N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide (11) | ABTS Radical Scavenging | 1.15 ± 0.05 | 0.61 ± 0.02 | nih.govresearchgate.net |
In Vitro Metabolic Stability
The in vitro metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its potential in vivo clearance rate. researchgate.net These studies are often conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net
Furthermore, modifications to the core structure can influence metabolic stability. For instance, it has been noted that introducing heterocyclic substituents to the related compound 2-Bromo-N-(3-butoxyphenyl)acetamide can improve its metabolic stability. This indicates that targeted chemical modifications can be a strategy to enhance the drug-like properties of this scaffold.
Table 3: Summary of Metabolic Stability Findings for Acetamide Analogues
| Compound Class/Analogue | System | Finding | Reference |
|---|---|---|---|
| Acetamide Derivatives | Human Liver Microsomes | >97% metabolic stability, indicating high resistance to metabolism. | researchgate.net |
| 2-Bromo-N-(3-butoxyphenyl)acetamide | - | Heterocyclic modifications can improve metabolic stability. |
Structure Activity Relationship Sar and Structural Elucidation of N 3 Butoxyphenyl Acetamide Derivatives
Elucidating Key Pharmacophoric Features for Biological Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for binding to a specific biological target and eliciting a biological response. researchgate.netunina.it For the N-(3-butoxyphenyl)acetamide scaffold, the key pharmacophoric features can be identified as a combination of hydrogen bonding, hydrophobic, and aromatic interactions.
The core structure consists of:
An aromatic phenyl ring: This group often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. researchgate.net
An acetamide (B32628) linker: This is a crucial component, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow for critical interactions with amino acid residues in enzymes or receptors. unina.it
A flexible butoxy group: This alkoxy group significantly contributes to the molecule's lipophilicity, which is vital for its ability to cross cell membranes. The length and branching of this alkyl chain can be optimized to balance solubility and permeability.
The spatial arrangement of these features defines the pharmacophore. The butoxy group at the meta-position of the phenyl ring provides a specific conformational profile that influences how the molecule fits into its biological target. Computational studies on related molecules help to map these features, guiding the design of new derivatives with improved efficacy. researchgate.net The combination of a hydrophobic region (butoxyphenyl) and a hydrogen-bonding region (acetamide) is a common motif in many biologically active compounds.
Impact of Substituent Modifications on Bioactivity Profiles
Modification of the Alkoxy Chain: The length and nature of the alkoxy chain on the phenyl ring are critical determinants of biological activity, primarily by influencing the molecule's hydrophobicity. Studies on analogous N-(4-alkoxyphenyl)acetamide derivatives have demonstrated that varying the alkyl chain length can significantly affect antibacterial properties. For instance, modifying paracetamol to create a series of N-(4-alkoxyphenyl)acetamide compounds revealed that specific chain lengths were optimal for activity against different bacterial strains. researchgate.net As shown in Table 1, a derivative with a nonyl (C9) chain exhibited excellent activity against Staphylococcus aureus, while those with propyl (C3) and hexyl (C6) chains were most effective against Escherichia coli. researchgate.net This suggests that the lipophilicity must be precisely balanced for optimal target engagement and membrane transport. Research on 2-Bromo-N-(3-butoxyphenyl)acetamide has also indicated that increasing the alkoxy chain length beyond a certain point can lead to a decrease in potency, highlighting the importance of an optimal chain length.
Table 1: Effect of Alkoxy Chain Length on Antibacterial Activity of N-(4-alkoxyphenyl)acetamide Derivatives Data extracted from a study on paracetamol derivatives, analogous to the this compound scaffold. researchgate.net
| Compound | Alkyl Chain (n) | Inhibition Zone vs. E. coli (mm) | Inhibition Zone vs. S. aureus (mm) |
|---|---|---|---|
| 1 | Propyl (C3) | 8.1 ± 0.4 | - |
| 2 | Butyl (C4) | - | - |
| 3 | Pentyl (C5) | - | - |
| 4 | Hexyl (C6) | 8.3 ± 0.4 | - |
| 5 | Heptyl (C7) | - | - |
| 6 | Octyl (C8) | - | - |
| 7 | Nonyl (C9) | 7.9 ± 0.5 | 8.2 ± 0.4 |
| 8 | Decyl (C10) | - | - |
| 9 | Dodecyl (C12) | - | - |
| 10 | Tetradecyl (C14) | - | 12.5 ± 0.5 |
| Paracetamol | - | 8.0 ± 0.0 | 6.0 ± 0.0 |
| Ampicillin | - | 16.0 ± 0.0 | 11.0 ± 0.0 |
Substitution on the Phenyl Ring: Adding substituents to the phenyl ring is a common strategy to modulate electronic properties, steric hindrance, and binding affinity.
Electron-Withdrawing Groups (EWGs): Halogen atoms (F, Cl, Br) are frequently used EWGs. In studies of related acetamide structures, the introduction of halogens has been shown to enhance biological activity. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds with halogens on the aromatic ring showed favorable anticancer and anti-inflammatory activity. nih.gov Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a potent anticancer, anti-inflammatory, and analgesic agent. nih.gov Similarly, in a series of indole-3-acetamides, a para-fluoro substituent resulted in the most active compound against the α-amylase enzyme, likely due to the inductive effect of the fluorine atom. acs.orgresearchgate.net
Electron-Donating Groups (EDGs): Alkyl and alkoxy groups are common EDGs. In the same indole-3-acetamide (B105759) series, a para-methoxy group led to superior activity compared to methyl-substituted derivatives. nih.gov However, the position and number of these groups are crucial. Dimethyl substitutions at different positions on the aryl ring resulted in variable inhibitory activity. acs.org
Table 2: Impact of Phenyl Ring Substituents on α-Amylase Inhibition in Indole-3-Acetamides Data from a study on analogous indole-3-acetamide derivatives. acs.orgresearchgate.net
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 1 | Unsubstituted | 2.6 ± 0.09 |
| 2 | 4-Methyl | 2.84 ± 0.1 |
| 5 | 3,4-Dimethyl | 2.38 ± 0.1 |
| 8 | 4-Methoxy | 2.15 ± 0.1 |
| 11 | 4-Butoxy | 1.89 ± 0.09 |
| 15 | 4-Fluoro | 1.09 ± 0.11 |
| 16 | 4-Chloro | 2.25 ± 0.05 |
| 17 | 4-Bromo | 2.11 ± 0.08 |
| Acarbose (B1664774) (Standard) | - | 0.92 ± 0.4 |
Modification of the Acetamide Moiety: The acetamide linker itself can be modified. For instance, the synthesis of 2-bromo-N-(3-butoxyphenyl)acetamide introduces a bromine atom on the alpha-carbon of the acetamide group. This modification increases the electrophilicity at the α-carbon, enhancing its reactivity in nucleophilic substitution reactions and potentially altering its interaction with biological targets.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules like enzymes and receptors are themselves chiral. Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent than the others.
While specific stereochemical studies on this compound are not extensively documented in the available literature, the principles can be extrapolated from structurally related acetamide compounds. For example, in the development of novel GPR88 agonists based on a (phenyl)acetamide scaffold, researchers found that the biological activity was highly dependent on the stereochemistry. nih.gov The diastereomer with an (S)-configuration at a specific hydroxymethyl position was found to be the most active, being 10-fold more potent than its counterpart. nih.gov This highlights that a precise three-dimensional arrangement is required for optimal interaction with the receptor.
Similarly, studies on other biologically active molecules containing acetamide groups have confirmed the importance of stereoisomerism. The differential binding of enantiomers to a target protein can be attributed to the fact that only one isomer can achieve a favorable three-point attachment to the binding site. Therefore, when designing and synthesizing new derivatives of this compound that may contain chiral centers, it is crucial to consider the synthesis of individual stereoisomers and evaluate their biological activities separately. This approach is essential to identify the most potent and selective isomer and to develop a more accurate understanding of the structure-activity relationship.
Computational and in Silico Modeling of N 3 Butoxyphenyl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. qima-lifesciences.com For N-(3-butoxyphenyl)acetamide, docking simulations are instrumental in identifying potential biological targets and understanding the structural basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on intermolecular interactions. frontiersin.orgmdpi.com
Research on related N-phenylacetamide derivatives demonstrates that these molecules typically form stable complexes with protein targets through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The acetamide (B32628) group in this compound is a key functional group, capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). The butoxy group, being lipophilic, and the phenyl ring can participate in hydrophobic and π-π stacking interactions, respectively, which are crucial for anchoring the ligand within the binding pocket of a receptor. nih.gov
In a hypothetical docking study of this compound against a target kinase, the following interactions, which are common for this class of compounds, could be observed.
| Interaction Type | Ligand Group Involved | Potential Interacting Residue (Example) | Estimated Contribution |
|---|---|---|---|
| Hydrogen Bond | Acetamide N-H | Aspartate (ASP) | High |
| Hydrogen Bond | Acetamide C=O | Serine (SER) | High |
| Hydrophobic Interaction | Butoxy Chain | Leucine (LEU), Valine (VAL) | Medium |
| π-π Stacking | Phenyl Ring | Phenylalanine (PHE), Tyrosine (TYR) | Medium |
These computational predictions provide a roadmap for structural modifications to enhance potency and selectivity. For instance, altering the length of the butoxy chain or introducing substituents on the phenyl ring could optimize interactions with a specific target. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com MD simulations provide insights into the stability of the docked pose, the conformational changes in both the ligand and the protein upon binding, and the persistence of key intermolecular interactions. nih.govmdpi.com The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the complex's flexibility and dynamics in a simulated physiological environment. thieme-connect.com
For the this compound-protein complex, an MD simulation would assess its stability by monitoring several parameters. tandfonline.com The root-mean-square deviation (RMSD) of the protein and ligand atoms indicates how much the complex deviates from its initial docked conformation; a low and stable RMSD value suggests a stable binding mode. mdpi.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding or allosteric regulation. Analysis of hydrogen bond occupancy over the simulation time confirms the stability of these crucial interactions predicted by docking. nih.gov
| MD Simulation Metric | Purpose | Favorable Result for this compound Complex |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Assess overall complex stability | Low, stable value (< 2 Å) over the simulation period |
| RMSF (Root-Mean-Square Fluctuation) | Identify flexible regions of the protein | Low fluctuations in binding site residues |
| Hydrogen Bond Analysis | Evaluate the stability of specific H-bonds | High occupancy (>75%) for key predicted H-bonds |
| Radius of Gyration (Rg) | Measure the compactness of the protein | Stable Rg value, indicating no major unfolding |
These simulations are critical for validating the results of molecular docking and ensuring that the predicted binding mode is physically realistic and stable under dynamic conditions. mdpi.comthieme-connect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. nih.govtiikmpublishing.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. researchgate.net To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. mdpi.com
The process involves calculating a wide range of molecular descriptors for each compound in the series. nih.gov These descriptors fall into several categories:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges, which describe the electronic properties of the molecule.
Hydrophobic Descriptors: Like LogP, which quantifies the molecule's lipophilicity.
Steric/Topological Descriptors: Including molecular weight, molecular volume, and connectivity indices, which describe the size and shape of the molecule. tiikmpublishing.com
Multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov A robust QSAR model, validated through internal and external statistical tests, can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.com Studies on N-phenylacetamide derivatives have successfully used QSAR to create predictive models for various biological activities. nih.govnih.govtandfonline.com
| Descriptor Class | Example Descriptor | Relevance to this compound Activity |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and hydrophobic interactions. |
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |
| Steric | Molecular Weight (MW) | Influences binding site fit and diffusion. |
| Topological | Balaban Index | Describes molecular branching and shape. tiikmpublishing.com |
Reaction-Diffusion System Modeling and Cellular Dynamics Simulations
While docking and MD simulations focus on specific molecular targets, reaction-diffusion models and cellular dynamics simulations aim to understand the behavior of a compound within a complex biological environment, such as a cell or tissue. These advanced models are still emerging in mainstream drug discovery but hold significant promise for predicting pharmacokinetics at a cellular level.
Reaction-diffusion models describe how the concentration of a substance changes over space and time due to two processes: local chemical reactions and diffusion. For this compound, such a model could simulate its transport across the cell membrane and its subsequent interaction with intracellular targets or metabolic enzymes. The model would incorporate parameters like the compound's diffusion coefficient (related to its size and lipophilicity) and its reaction rates with various cellular components. This can help predict the intracellular concentration of the compound and how it distributes within different cellular compartments.
Cellular dynamics simulations are even more complex, attempting to create a virtual representation of a cell or a network of cells. These simulations could model the entire journey of this compound, from its initial administration to its arrival at the target site, accounting for barriers like cell membranes and efflux pumps. Such simulations could be particularly useful for understanding its potential to cross the blood-brain barrier or its accumulation in specific tissues, providing a bridge between molecular properties and organism-level pharmacokinetics.
Predictive Computational Models for Biological Activities
For this compound, these models can generate predictions for:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion. This includes predictions for oral bioavailability, plasma protein binding, and metabolic stability.
Toxicity Endpoints: Predictions for potential cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, mutagenicity, and carcinogenicity.
Biological Activity Spectra: Some platforms use large databases of known compounds and their activities to predict a wide range of potential pharmacological effects and mechanisms of action for a new molecule.
These predictions are based on statistical models or structural alerts derived from vast datasets of experimental information. While not a replacement for experimental testing, they provide crucial guidance for prioritizing compounds and designing necessary follow-up experiments. enamine.net
| Predicted Property | Parameter | Significance for this compound |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can act on CNS targets. |
| Metabolism | CYP450 Substrate/Inhibitor | Highlights potential for drug-drug interactions. |
| Toxicity | hERG Inhibition | Flags potential risk for cardiac arrhythmia. |
Emerging Research Directions and Unexplored Avenues for N 3 Butoxyphenyl Acetamide Research
Development of Novel N-(3-Butoxyphenyl)acetamide Scaffolds
The foundational this compound structure serves as a versatile template for chemical modification. The development of novel scaffolds is a key avenue for future research, aiming to enhance potency, selectivity, and explore new biological activities through systematic structure-activity relationship (SAR) studies. researchgate.net The acetamide (B32628) and butoxyphenyl moieties offer multiple points for modification, including altering the linker, modifying the butoxy chain, and substituting the phenyl ring.
Future efforts will likely focus on creating hybrid molecules by conjugating the this compound core with other pharmacologically active scaffolds. nih.govmdpi.com For instance, incorporating heterocyclic ring systems such as indole, benzimidazole, or purine (B94841) could introduce new interaction points with biological targets. nih.govevitachem.comacs.org Research into related acetamide derivatives has demonstrated that such modifications can lead to compounds with a range of activities. nih.govnih.gov The synthesis of diverse libraries of these novel scaffolds will be essential for exploring new therapeutic applications. researchgate.net
Table 1: Examples of Novel Scaffolds Based on Related Acetamide Structures
| Scaffold Class | Example Compound Name | Key Structural Modification | Potential Research Area | Citation |
| Indole-Acetamides | N-(4-Butoxyphenyl)-2-(1H-indol-3-yl)acetamide | Indole group attached to the acetamide nitrogen via a phenyl ring | Antihyperglycemic, Antioxidant | nih.govacs.org |
| Benzimidazole Derivatives | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide | Benzimidazole ring linked through a thio-acetamide bridge | Antimicrobial, Anticancer | evitachem.com |
| Purine Analogs | 2-Amino-6-(3-bromo-5-butoxyphenyl)-9H-purine | Purine core with a substituted butoxyphenyl group | Bromodomain Inhibition | acs.org |
| Pyridazinone Derivatives | 6-Methyl-pyridazin-3(2H)-one derivatives with acetamide side chains | A pyridazinone core with an essential acetamide side chain for activity | Formyl Peptide Receptor Agonism | nih.gov |
Systematic exploration of these and other novel scaffolds, guided by computational modeling and high-throughput screening, will be critical. The goal is to build a comprehensive understanding of how structural changes influence biological activity, leading to the rational design of next-generation compounds. nih.gov
Advanced Mechanistic Investigations at the Molecular Level
While initial studies may identify biological effects, a deep understanding of how this compound functions at the molecular level remains largely unexplored. Future research must employ advanced techniques to identify specific molecular targets and elucidate the precise mechanisms of action.
Investigations into structurally similar compounds provide a roadmap for these efforts. For example, bufexamac (B1668035) (2-(4-Butoxy-phenyl)-N-hydroxy-acetamide) has been shown to interact with targets like M1 family aminopeptidases and histone deacetylase 3. bindingdb.org Another related compound, evenamide, is known to act as a blocker of voltage-gated sodium channels (Nav). idrblab.net These findings suggest that this compound and its derivatives could modulate enzyme activity or ion channel function.
To confirm these or identify novel targets, a combination of experimental and computational approaches is necessary. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be used to pull down binding partners from cell lysates. Subsequent validation using X-ray crystallography or cryo-electron microscopy can reveal the atomic-level interactions between the compound and its target protein. nih.gov Functional validation through methods like patch-clamp electrophysiology for ion channels or specific enzyme activity assays will be crucial to confirm the biological relevance of these interactions. acs.org
Table 2: Potential Molecular Targets and Advanced Investigational Methods
| Potential Target Class | Example Target(s) | Advanced Investigation Technique | Purpose of Investigation | Citation |
| Enzymes | Aminopeptidases, Lipoxygenases, Histone Deacetylases | Chemical Proteomics, Enzyme Inhibition Assays | Identify specific enzyme interactions and quantify inhibitory potency. | bindingdb.org |
| Ion Channels | Voltage-Gated Sodium Channels (Nav) | Patch-Clamp Electrophysiology | Characterize the effect on channel gating, current, and state-dependence. | idrblab.netacs.org |
| G-Protein Coupled Receptors (GPCRs) | GPR88 | Radioligand Binding Assays, Calcium Flux Assays | Determine binding affinity and functional activity (agonist/antagonist). | nih.gov |
| Structural Proteins | Tubulin | Tubulin Polymerization Assays, X-Ray Crystallography | Investigate interference with microtubule dynamics and binding site. | nih.gov |
These advanced mechanistic studies will provide a robust foundation for understanding the compound's pharmacological profile and will be instrumental in guiding the development of more selective and potent derivatives.
Integration with Multi-Omics Data for Systems-Level Understanding
To comprehend the full biological impact of this compound, research must look beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to holistically map the cellular response to the compound. nih.govmdpi.com This strategy can uncover novel mechanisms, identify biomarkers of activity, and reveal unexpected off-target effects. springerprofessional.de
By treating cells or model organisms with this compound and analyzing the resulting changes across different molecular layers, researchers can construct a comprehensive picture of its effects. For example, transcriptomics (RNA-seq) can identify all genes whose expression is altered by the compound, while proteomics (mass spectrometry) can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions. nih.gov Metabolomics can then connect these changes to functional shifts in metabolic pathways.
Table 3: Multi-Omics Approaches for this compound Research
| Omics Layer | Technology | Data Generated | Potential Insights | Citation |
| Transcriptomics | RNA-Sequencing (RNA-seq) | Differential gene expression profiles | Identification of signaling pathways and cellular processes modulated by the compound. | nih.gov |
| Proteomics | Mass Spectrometry (MS) | Changes in protein abundance and post-translational modifications | Elucidation of direct and indirect protein targets and their functional states. | mdpi.com |
| Metabolomics | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Profiles of endogenous small-molecule metabolites | Understanding the impact on cellular metabolism and bioenergetics. | springerprofessional.de |
| Integrated Analysis | Computational Biology, Machine Learning | Correlated networks of genes, proteins, and metabolites | A holistic view of the compound's mechanism of action and system-wide effects. | researchgate.netmixomics.org |
Adopting a multi-omics strategy will be a significant step forward, enabling a transition from a reductionist to a holistic understanding of this compound's biological activity and paving the way for its potential application in precision medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
